molecular formula C20H20ClF4N3O3 B10834257 4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B10834257
M. Wt: 461.8 g/mol
InChI Key: DSVBUDHKIZVCPH-MRXNPFEDSA-N
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Preparation Methods

The preparation of PMID25666693-Compound-104 involves several synthetic routes and reaction conditions. One method includes the use of a phosphine-containing compound and 3-substituted-1,4,2-dioxazole-5-ketone as raw materials, reacting under the condition of an iron catalyst to generate P-N bond-containing compounds . Industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy.

Chemical Reactions Analysis

PMID25666693-Compound-104 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PMID25666693-Compound-104 has a wide range of scientific research applications:

    Chemistry: It is used in the study of TRPV1 antagonists and their effects on pain modulation.

    Biology: It helps in understanding the role of TRPV1 in nociceptive neurons and inflammatory pain.

    Medicine: It is being explored for its potential in treating cancer-related pain and other pain disorders.

Comparison with Similar Compounds

PMID25666693-Compound-104 is unique in its specific targeting of TRPV1. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.

Properties

Molecular Formula

C20H20ClF4N3O3

Molecular Weight

461.8 g/mol

IUPAC Name

4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C20H20ClF4N3O3/c21-15-9-12(16(30)11-29)10-26-17(15)19(22)5-7-28(8-6-19)18(31)27-14-3-1-13(2-4-14)20(23,24)25/h1-4,9-10,16,29-30H,5-8,11H2,(H,27,31)/t16-/m1/s1

InChI Key

DSVBUDHKIZVCPH-MRXNPFEDSA-N

Isomeric SMILES

C1CN(CCC1(C2=C(C=C(C=N2)[C@@H](CO)O)Cl)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CN(CCC1(C2=C(C=C(C=N2)C(CO)O)Cl)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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